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Compound of Interest

(1S,2S)-cyclopropane-1,2-
Compound Name:
dicarboxylic acid

Cat. No.: B117036

An In-depth Technical Guide on (1S,2S)-
Cyclopropane-1,2-dicarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1S,2S)-Cyclopropane-1,2-dicarboxylic acid, a chiral dicarboxylic acid, holds significant
interest within the scientific community, particularly in the fields of medicinal chemistry and drug
development. Its rigid cyclopropane backbone imparts a unique conformational constraint on
the molecule, making it a valuable scaffold for the design of enzyme inhibitors and other
biologically active compounds. This technical guide provides a comprehensive overview of the
physical and chemical properties of (1S,2S)-cyclopropane-1,2-dicarboxylic acid, detailed
experimental protocols for its characterization, and insights into its biological significance.

Physical and Chemical Properties

The physical and chemical properties of (1S,2S)-cyclopropane-1,2-dicarboxylic acid are
summarized in the tables below. While experimental data for this specific enantiomer is limited
in publicly available literature, computed values and data for related isomers are provided for a
comprehensive understanding.
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General and Computed Properties

Property Value Reference

(1S,2S)-cyclopropane-1,2-
IUPAC Name _ o [1]
dicarboxylic acid

(+)-(1S,2S)-Cyclopropane-1,2-
Synonyms dicarboxylic acid, (S,S)-(+)-1,2- [1]
Cyclopropanedicarboxylic Acid

CAS Number 14590-54-6 [1][2]
Molecular Formula CsHeOa4 [1]

Molecular Weight 130.10 g/mol [11[3]
XLogP3-AA -0.6 [1][3]
Hydrogen Bond Donor Count 2 [11[3]
(I-:lztljj:;gen Bond Acceptor 4 ae
Rotatable Bond Count 2 [1][3]
Exact Mass 130.02660867 Da [11[3]
Monoisotopic Mass 130.02660867 Da [1][3]
Topological Polar Surface Area  74.6 A2 [11[3]

Experimental Physical Properties (and related isomers
for comparison)
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Property (1S,2S)-trans- cis- 1,1-isomer
Melting Point Not available 139-141 °C 134-136 °C
- _ _ 305.8 °C at 760 _
Boiling Point Not available ) Not available
mmHg (predicted)
pKai (predicted) 3.84+0.11 Not available Not available
pKaz (predicted) Not available Not available Not available

Solubility

Generally soluble in

polar solvents like

water and alcohols.[4]

Insoluble in nonpolar
organic solvents.

Solubility in aqueous

base is enhanced due

to salt formation.[5]

Soluble in water and

alcohols.[4]

Soluble in methanol (1
g/10 mL).

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of

(1S,2S)-cyclopropane-1,2-dicarboxylic acid.

'H and **C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the

carbon-hydrogen framework of the molecule.

¢ H NMR: The proton NMR spectrum of the trans-isomer is expected to show signals for the

cyclopropyl protons and the carboxylic acid protons. The chemical shifts and coupling

constants are influenced by the stereochemistry of the molecule.

e 13C NMR: The carbon NMR spectrum will show distinct signals for the carboxyl carbons and

the cyclopropyl carbons.

While specific spectral data for the (1S,2S) enantiomer is not readily available, data for the

racemic trans-dimethyl ester and the cis-diacid can provide insight into the expected chemical
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shifts.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule. The
IR spectrum of (1S,2S)-cyclopropane-1,2-dicarboxylic acid is expected to exhibit
characteristic absorption bands:

O-H Stretch: A broad band in the region of 3500-2500 cm~1, characteristic of the hydrogen-
bonded carboxylic acid hydroxyl group.[6]

C=0 Stretch: A strong absorption band between 1730 and 1700 cm~1 for the carbonyl group
of the saturated carboxylic acid.[6]

C-O Stretch: A band in the 1320-1210 cm~1 region.[6]

O-H Bend: A broad peak around 900 cm~1.[6]

Experimental Protocols
Synthesis of (1S,2S)-Cyclopropane-1,2-dicarboxylic Acid

The synthesis of enantiomerically pure (1S,2S)-cyclopropane-1,2-dicarboxylic acid typically
involves either an asymmetric synthesis approach or the resolution of a racemic mixture of the
trans-isomer.

Method: Chiral Resolution of trans-Cyclopropane-1,2-dicarboxylic Acid

A common method for obtaining the (1S,2S)-enantiomer is through the resolution of the
racemic trans-1,2-cyclopropanedicarboxylic acid using a chiral resolving agent, such as a chiral
amine. The general workflow is as follows:
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Racemic trans-1,2-cyclopropanedicarboxylic acid Chiral Amine (e.g., (R)-1-phenylethylamine) Solvent (e.g., Ethanol)
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Chiral resolution workflow.

Melting Point Determination

The melting point of a solid compound is a key physical property indicating its purity.
Protocol: Capillary Method
e Ensure the sample is completely dry and finely powdered.

e Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.[1]
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Place the capillary tube in a melting point apparatus.[1]

Heat the sample rapidly to about 15-20 °C below the expected melting point, then reduce the
heating rate to 1-2 °C per minute.

Record the temperature at which the first liquid droplet appears and the temperature at
which the entire sample becomes liquid. This range is the melting point.[1]

pKa Determination

The acid dissociation constants (pKa) are important for understanding the ionization state of
the molecule at different pH values.

Protocol: Potentiometric Titration
Calibrate a pH meter using standard buffer solutions.

Dissolve a precisely weighed amount of (1S,2S)-cyclopropane-1,2-dicarboxylic acid in
deionized water.

Titrate the solution with a standardized solution of a strong base (e.g., NaOH) of known
concentration.

Record the pH of the solution after each addition of the titrant.
Plot the pH versus the volume of titrant added to generate a titration curve.

The pKa values can be determined from the half-equivalence points on the titration curve,
where half of the carboxylic acid groups have been neutralized. For a dicarboxylic acid, there
will be two half-equivalence points corresponding to pKai and pKas:.

Spectroscopic Analysis
NMR Spectroscopy

o Dissolve a small amount of the sample (typically 5-10 mg) in a suitable deuterated solvent
(e.g., D20, DMSO-ds).
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o Transfer the solution to an NMR tube.
e Acquire 1H and 13C NMR spectra using a high-resolution NMR spectrometer.

e Process the data (Fourier transform, phase correction, and baseline correction) to obtain the
final spectra.

FT-IR Spectroscopy
o Prepare the sample as a KBr pellet or a thin film.

o KBr Pellet: Grind 1-2 mg of the sample with about 100-200 mg of dry KBr powder and
press the mixture into a transparent pellet.

o Thin Film: Dissolve a small amount of the solid in a volatile solvent, place a drop of the
solution on a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate.

e Place the sample in the sample holder of an FT-IR spectrometer.

e Record the infrared spectrum, typically in the range of 4000-400 cm~2.

Biological Activity: Inhibition of O-Acetylserine
Sulfhydrylase (OASS)

(1S,2S)-Cyclopropane-1,2-dicarboxylic acid and its derivatives have been identified as
inhibitors of O-acetylserine sulfhydrylase (OASS), a key enzyme in the cysteine biosynthesis
pathway in bacteria and plants.[7] This pathway is absent in mammals, making OASS an
attractive target for the development of novel antimicrobial agents.

OASS Signaling Pathway and Inhibition

OASS catalyzes the final step in cysteine biosynthesis, the reaction of O-acetylserine (OAS)
with sulfide. Inhibition of OASS disrupts this essential pathway, leading to a depletion of
cysteine, which is crucial for bacterial survival.
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Inhibition of the OASS pathway.

Experimental Protocol: OASS Inhibition Assay
(Fluorimetric Method)

This assay measures the inhibition of OASS activity by monitoring the change in fluorescence
of the pyridoxal 5'-phosphate (PLP) cofactor upon ligand binding.

Purify the OASS enzyme.

Prepare a solution of the OASS enzyme in a suitable buffer (e.g., HEPES or phosphate
buffer).

Record the baseline fluorescence emission spectrum of the enzyme solution.

Add increasing concentrations of the inhibitor, (1S,2S)-cyclopropane-1,2-dicarboxylic

acid, to the enzyme solution.
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 After incubation, record the fluorescence emission spectrum after each addition.

e The increase in fluorescence intensity at a specific wavelength as a function of the inhibitor
concentration can be used to determine the dissociation constant (Kd) of the inhibitor.

Conclusion

(1S,2S)-Cyclopropane-1,2-dicarboxylic acid is a molecule with significant potential in the
development of new therapeutic agents, particularly as an inhibitor of bacterial OASS. This
guide has provided a detailed overview of its known physical and chemical properties, along
with standardized protocols for its synthesis and characterization. Further research to
determine the experimental physical constants and to explore the full therapeutic potential of
this and related compounds is warranted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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